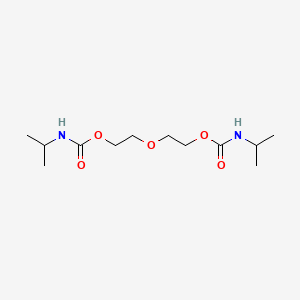
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) is a chemical compound known for its unique structural properties and potential applications in various fields This compound consists of an oxybis(ethane-2,1-diyl) backbone with two isopropylcarbamate groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) typically involves the reaction of oxybis(ethane-2,1-diyl) with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to monitor the reaction progress and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The isopropylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Aplicaciones Científicas De Investigación
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) can be compared with other similar compounds, such as:
Oxybis(ethane-2,1-diyl) bis(ethylcarbamate): This compound has ethylcarbamate groups instead of isopropylcarbamate groups, leading to different chemical and biological properties.
Oxybis(ethane-2,1-diyl) bis(methylcarbamate): The presence of methylcarbamate groups results in distinct reactivity and applications compared to oxybis(ethane-2,1-diyl) bis(isopropylcarbamate).
The uniqueness of oxybis(ethane-2,1-diyl) bis(isopropylcarbamate) lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for various specialized applications.
Propiedades
Número CAS |
6271-03-0 |
|---|---|
Fórmula molecular |
C12H24N2O5 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-[2-(propan-2-ylcarbamoyloxy)ethoxy]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-9(2)13-11(15)18-7-5-17-6-8-19-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
Clave InChI |
ANHDPOPZVMGCCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)OCCOCCOC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


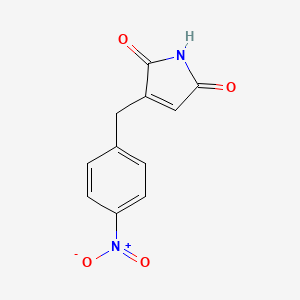
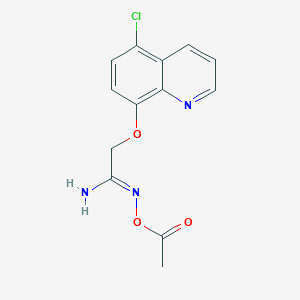
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
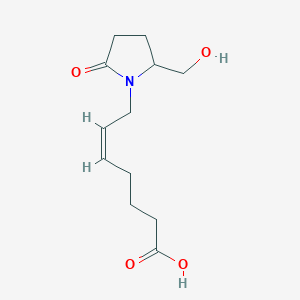
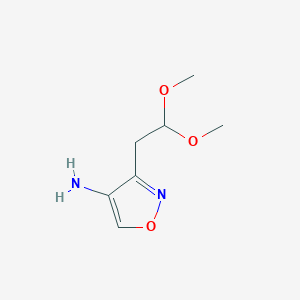

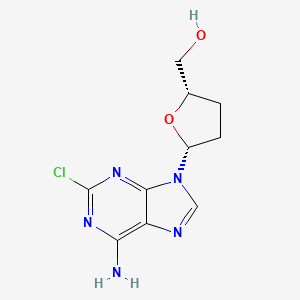

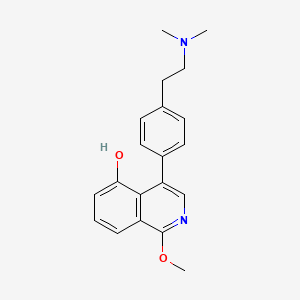
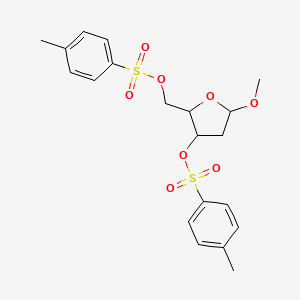


![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
